molecular formula C12H17P B12499556 2,5-Dimethyl-1-phenylphospholane CAS No. 40358-68-7

2,5-Dimethyl-1-phenylphospholane

Cat. No.: B12499556
CAS No.: 40358-68-7
M. Wt: 192.24 g/mol
InChI Key: GAEIPHYVQAKDSM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenylphospholane is a heterocyclic compound featuring a phosphorus atom within a five-membered ring. This compound is notable for its unique structure, which includes a phenyl group attached to the phosphorus atom and two methyl groups attached to the carbon atoms in the ring. The molecular formula of this compound is C12H17P, and it has a molecular weight of 192.24 .

Preparation Methods

The synthesis of 2,5-Dimethyl-1-phenylphospholane typically involves the reaction of a suitable phosphine precursor with a diol derivative. One common method includes the reaction of lithium phosphide with (2S,5S)-2,5-hexanediol bis(methanesulfonate) in tetrahydrofuran (THF) at low temperatures . This reaction yields the desired phospholane compound after appropriate workup and purification steps. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional steps for purification and quality control .

Chemical Reactions Analysis

2,5-Dimethyl-1-phenylphospholane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dimethyl-1-phenylphospholane has several applications in scientific research, particularly in the fields of chemistry and catalysis:

Mechanism of Action

The mechanism by which 2,5-Dimethyl-1-phenylphospholane exerts its effects is primarily through its role as a ligand in catalytic processes. The compound’s phosphorus atom can coordinate to metal centers, forming stable complexes that facilitate various chemical transformations. The unique stereochemistry of the compound allows for specific interactions with metal atoms, enhancing the selectivity and efficiency of catalytic reactions .

Comparison with Similar Compounds

2,5-Dimethyl-1-phenylphospholane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of a phenyl group and two methyl groups within a five-membered ring, providing a balance of steric and electronic properties that make it particularly effective as a ligand in catalytic processes .

Properties

CAS No.

40358-68-7

Molecular Formula

C12H17P

Molecular Weight

192.24 g/mol

IUPAC Name

2,5-dimethyl-1-phenylphospholane

InChI

InChI=1S/C12H17P/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI Key

GAEIPHYVQAKDSM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2)C

Origin of Product

United States

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